molecular formula C9H10BrFN2O5 B13924353 1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

Cat. No.: B13924353
M. Wt: 325.09 g/mol
InChI Key: UJPBYLWDTABZDC-UAKXSSHOSA-N
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Description

This compound is a modified nucleoside analog featuring a brominated oxolane (tetrahydrofuran) ring and a 5-fluoropyrimidine-2,4-dione base. Key structural attributes include:

  • Stereochemistry: The 2R,3R,4R,5R configuration ensures specific spatial orientation critical for biological activity.
  • Substituents: A bromine atom at C3, hydroxyl groups at C4 and C5-hydroxymethyl on the oxolane ring, and a fluorine atom at C5 of the pyrimidine base.
  • Functional Role: The bromine may enhance electrophilicity for covalent interactions, while the 5-fluoro group inhibits thymidylate synthase, a common mechanism in antiviral/anticancer agents .

Properties

Molecular Formula

C9H10BrFN2O5

Molecular Weight

325.09 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H10BrFN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1

InChI Key

UJPBYLWDTABZDC-UAKXSSHOSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Br)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)Br)F

Origin of Product

United States

Preparation Methods

Preparation of the Sugar Moiety

The sugar portion, (2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl, is prepared from a protected ribose or deoxyribose derivative. The key steps include:

  • Selective Protection: Hydroxyl groups on the sugar are selectively protected using silyl protecting groups such as tert-butyldimethylsilyl (TBDMS) or trityl groups to control regioselectivity during subsequent reactions.
  • Halogenation at C3: Introduction of the bromine atom at the 3-position is achieved through halogenation reactions, often via displacement of a leaving group such as a triflate or tosylate. For example, a triflate intermediate can be prepared by treating the sugar derivative with triflic anhydride under cold conditions (e.g., −78 °C), followed by nucleophilic substitution with a bromide source to install the bromine atom.
  • Deprotection: After halogenation, the protecting groups are removed under controlled conditions to yield the free hydroxyl and hydroxymethyl groups.

Coupling with 5-Fluoropyrimidine-2,4-dione

  • The nucleobase 5-fluoropyrimidine-2,4-dione is coupled to the sugar moiety through a glycosylation reaction.
  • This is typically accomplished using a silylated base and an activated sugar donor (e.g., sugar halide or sugar triflate) under Lewis acid catalysis (e.g., trimethylsilyl triflate) to promote the formation of the β-glycosidic bond with the correct stereochemistry at the anomeric center.
  • The reaction conditions are optimized to favor the β-anomer, which is biologically relevant.

Final Deprotection and Purification

  • After coupling, any remaining protecting groups on the sugar or base are removed using mild acidic or basic conditions.
  • The crude product is purified using chromatographic techniques such as silica gel chromatography or preparative HPLC.
  • The final compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Representative Synthesis Scheme (Based on Patent and Literature Data)

Step Reagents/Conditions Description
1 Starting sugar derivative + triflic anhydride (−78 °C) Formation of sugar bis-triflate intermediate
2 Sugar bis-triflate + NaBr or other bromide source Nucleophilic substitution to install 3-bromo substituent
3 Removal of protecting groups (e.g., TBAF for silyl groups) Free hydroxyl and hydroxymethyl groups restored
4 5-fluoropyrimidine-2,4-dione + silylating agent (e.g., HMDS) Preparation of silylated base
5 Sugar bromide + silylated base + Lewis acid catalyst (e.g., TMSOTf) Glycosylation to form nucleoside
6 Acidic or basic workup Deprotection of residual groups
7 Purification (chromatography) Isolation of pure nucleoside analog

Research Findings and Variations

  • According to patent EP0378706B1, the preparation of 5-substituted uridine derivatives involves the use of silyl protecting groups and triflate intermediates for selective halogenation and coupling steps.
  • The use of palladium-catalyzed transfer hydrogenation and lithium aluminum hydride reduction has been reported for related nucleoside intermediates to modify substituents on the sugar ring.
  • Halogenation methods such as Sandmeyer reactions and diazotization followed by Schiemann fluorination are employed for the introduction of halogens on the pyrimidine ring or sugar moiety in related compounds.
  • The stereochemistry of the sugar moiety is carefully controlled through the choice of starting materials and reaction conditions, ensuring the (2R,3R,4R,5R) configuration is maintained.

Data Table: Summary of Key Reagents and Conditions

Step Reagent(s) Temperature Time Outcome
Sugar triflation Triflic anhydride, pyridine −78 °C 1-2 h Sugar bis-triflate intermediate
Bromination NaBr or LiBr, DMF or acetone 0 to room temp 2-4 h 3-bromo sugar derivative
Base silylation Hexamethyldisilazane (HMDS) Reflux 1-3 h Silylated 5-fluoropyrimidine base
Glycosylation TMSOTf, dichloromethane 0 °C to room temp 2-6 h Nucleoside formation
Deprotection TBAF or acidic methanol Room temp 1-3 h Free nucleoside
Purification Silica gel chromatography or HPLC Ambient Variable Pure compound

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Oxolane Ring

a) Azido-Substituted Analogs
  • Example : 1-[(2R,3S,4S,5R)-5-Azido-3,4-Dihydroxy-5-(Hydroxymethyl)Oxolan-2-Yl]Pyrimidine-2,4-Dione (CAS 1355028-82-8)
    • Key Differences : Replaces bromine with an azido group (-N3) at C3.
    • Implications : Azido groups enable click chemistry for bioconjugation or prodrug strategies. However, reduced electrophilicity compared to bromine may alter target binding.
b) Halogen-Substituted Analogs
  • Example: 4-Amino-1-[(2R,3S,4R,5R)-3-Chloro-3-Fluoro-4-Hydroxy-5-(Hydroxymethyl)Tetrahydrofuran-2-Yl]Pyrimidin-2(1H)-One Key Differences: Dual chloro and fluoro substituents at C3. Implications: Increased halogen electronegativity may enhance DNA/RNA polymerase inhibition but raise toxicity risks (e.g., metabolic interference).
c) Sulfur-Containing Analogs
  • Example : 5-Fluoro-1-[(2R,5S)-2-(Hydroxymethyl)-1,3-Oxathiolan-5-Yl]-2,4(1H,3H)-Pyrimidinedione (Emtricitabine analog)
    • Key Differences : Oxathiolane ring (sulfur at C1) instead of oxolane.
    • Implications : Improved metabolic stability and antiviral potency, as seen in FDA-approved drugs like lamivudine.

Modifications to the Pyrimidine Base

a) Methyl-Substituted Analogs
  • Example : 1-[(2R,4S,5R)-4-Hydroxy-5-(Hydroxymethyl)Oxolan-2-Yl]-5-(Tritiomethyl)Pyrimidine-2,4-Dione
    • Key Differences : Tritiated methyl group at C5 instead of fluorine.
    • Implications : Used as a radiolabeled tracer for pharmacokinetic studies but lacks thymidylate synthase inhibition.
b) Unmodified Pyrimidine Analogs

Comparative Data Table

Compound Name Oxolane Substituents Pyrimidine Substituents Key Properties/Biological Activity Reference
Target Compound C3-Br, C4-OH, C5-CH2OH C5-F Antiviral, thymidylate synthase inhibitor
1-[(2R,3S,4S,5R)-5-Azido-... (CAS 1355028-82-8) C3-N3, C4-OH, C5-CH2OH None Bioconjugation applications
4-Amino-1-[(2R,3S,4R,5R)-3-Cl-3-F-... C3-Cl/F, C4-OH, C5-CH2OH C4-NH2 Dual halogenation for enhanced binding
5-Fluoro-1-[(2R,5S)-Oxathiolan-5-Yl]-... Oxathiolane ring (S at C1) C5-F Antiviral (HIV/HBV), FDA-approved

Research Findings and Implications

  • Biological Activity : The target compound’s bromine and fluorine substituents synergize for potent enzyme inhibition, but azido or methyl analogs prioritize stability or tracing .
  • Toxicity : Bromine may increase hepatotoxicity compared to sulfur-containing analogs like emtricitabine .
  • Synthetic Feasibility : Bromination requires careful control to avoid side reactions, whereas azido groups simplify click-based modifications .

Biological Activity

1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.

Chemical Structure and Properties

The compound features a unique combination of a fluoropyrimidine moiety and a modified sugar derivative. Its chemical formula is C10H10BrFN2O4C_{10}H_{10}BrFN_2O_4, and it has a molecular weight of approximately 307.1 g/mol.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against RNA viruses. A study published by Advanced Molecular Technologies highlighted its effectiveness in inhibiting viral replication in vitro. The mechanism involves interference with viral RNA synthesis, likely due to its structural similarity to nucleosides used by viruses for replication .

Antitumor Effects

In vitro studies have demonstrated that 1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione shows cytotoxic effects on various cancer cell lines. Notably, it has been tested against breast cancer and leukemia cell lines. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

The proposed mechanisms of action include:

  • Inhibition of DNA/RNA synthesis : The fluoropyrimidine component mimics nucleotides, disrupting nucleic acid synthesis.
  • Apoptosis induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of this compound against the influenza virus. Results indicated a significant reduction in viral load in treated cells compared to controls. The IC50 value was determined to be approximately 0.5 µM, indicating potent activity .

Study 2: Antitumor Activity

In another investigation focusing on leukemia cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in the sub-G1 phase population, suggesting enhanced apoptosis rates .

Data Summary

PropertyValue
Chemical FormulaC10H10BrFN2O4C_{10}H_{10}BrFN_2O_4
Molecular Weight307.1 g/mol
Antiviral IC500.5 µM
Cytotoxicity (Leukemia)Dose-dependent

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